molecular formula C12H16ClNO3S B7583587 1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol

1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol

Cat. No. B7583587
M. Wt: 289.78 g/mol
InChI Key: IUIJLBOUFRDGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol, also known as CMSP, is a chemical compound that has been of interest to scientists due to its potential applications in various fields. This compound is a piperidine derivative that has a chlorophenyl and a methylsulfonyl group attached to it.

Mechanism of Action

The exact mechanism of action of 1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol is not fully understood. However, it has been suggested that it may act as a GABA-A receptor agonist, which could explain its anticonvulsant and analgesic properties. It may also have an effect on the dopamine and serotonin systems, which could be responsible for its potential as a treatment for neurological disorders.
Biochemical and Physiological Effects:
1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to have anticonvulsant properties. It has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol in lab experiments is that it is relatively easy to synthesize and obtain in high purity. It also has a variety of potential applications in medicinal chemistry and neuroscience research. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Researchers could also investigate its potential as a pain reliever or anti-inflammatory agent. Additionally, further studies could be done to investigate its mechanism of action and to identify any potential side effects or limitations. Overall, 1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol is a promising compound that has the potential to be used in a variety of scientific research applications.

Synthesis Methods

The synthesis of 1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol involves the reaction of 2-chlorobenzyl chloride and piperidine in the presence of sodium hydride. The resulting product is then treated with sodium methanesulfinate to obtain 1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol. This method has been used by researchers to obtain 1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol in high yields and purity.

Scientific Research Applications

1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. Researchers have also investigated its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c13-12-4-2-1-3-10(12)9-18(16,17)14-7-5-11(15)6-8-14/h1-4,11,15H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIJLBOUFRDGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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